Product packaging for 2-Hydroxybenzalpyruvate(Cat. No.:CAS No. 90293-62-2)

2-Hydroxybenzalpyruvate

Katalognummer: B1236627
CAS-Nummer: 90293-62-2
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HMXOGGUFCBUALL-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B1236627 2-Hydroxybenzalpyruvate CAS No. 90293-62-2

Eigenschaften

CAS-Nummer

90293-62-2

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+

InChI-Schlüssel

HMXOGGUFCBUALL-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O

Kanonische SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Andere CAS-Nummern

90293-62-2

Synonyme

2-hydroxybenzalpyruvate
4-(2-hydroxyphenyl)-2-oxo-3-butenoic acid
ortho-hydroxybenzalpyruvate

Herkunft des Produkts

United States

Beschreibung

(3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid is a pyruvic acid derivative having a 2-hydroxybenzylidene group attached at the 3-position and E-stereochemistry. It is functionally related to a pyruvic acid. It is a conjugate acid of a (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate.

Contextualizing 2 Hydroxybenzalpyruvate Within Natural Product Metabolism

2-Hydroxybenzalpyruvate is a pivotal intermediate in the microbial degradation pathways of several complex aromatic compounds. researchgate.netasm.org It is prominently featured in the catabolism of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, by various bacteria. asm.orgwikipedia.orgkegg.jp In these pathways, naphthalene is initially converted through a series of enzymatic reactions to 1,2-dihydroxynaphthalene. pjoes.com The subsequent meta-ring cleavage of 1,2-dihydroxynaphthalene yields an unstable intermediate that is converted to 2-hydroxychromene-2-carboxylic acid, which then undergoes isomerization to form this compound. researchgate.net

The compound's role extends to the breakdown of other substances, including:

Carbamate (B1207046) Pesticides: In the degradation of the insecticide carbaryl (B1668338) by Pseudomonas species, this compound is a probable intermediate. researchgate.netresearchgate.net The pathway involves the hydrolysis of carbaryl to 1-naphthol (B170400), which is then hydroxylated to 1,2-dihydroxynaphthalene. A dioxygenase enzyme cleaves this intermediate, leading to the formation of this compound. researchgate.netresearchgate.net

Naphthalenesulfonates: Bacteria capable of degrading naphthalenesulfonates also utilize a pathway that generates this compound. researchgate.netkegg.jp

Phenanthrene (B1679779): While phenanthrene degradation can proceed via multiple routes, some pathways converge on intermediates structurally related to those in naphthalene degradation. nih.govscispace.com The enzyme that processes this compound, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase, shows homology to enzymes involved in phenanthrene breakdown, such as trans-2'-carboxybenzalpyruvate hydratase-aldolase, highlighting a common biochemical strategy for dismantling polycyclic aromatic structures. nih.govasm.orgnih.gov

Significance of 2 Hydroxybenzalpyruvate As a Metabolic Intermediate

The primary significance of 2-Hydroxybenzalpyruvate lies in its role as the specific substrate for the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45), also referred to as 2'-hydroxybenzalpyruvate aldolase (B8822740) or NsaE. wikipedia.orgkegg.jp This enzyme catalyzes the hydro-lyase reaction, cleaving this compound into salicylaldehyde (B1680747) and pyruvate (B1213749). researchgate.netwikipedia.orgkegg.jp

This cleavage is a critical step, as it converts a complex, ring-containing intermediate into simpler, more manageable products for the cell:

Salicylaldehyde: This aromatic aldehyde is further oxidized to salicylate (B1505791), which can then be hydroxylated to catechol. Catechol is a central intermediate that enters either the ortho or meta cleavage pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. pjoes.comscispace.com

Pyruvate: A key molecule in central carbon metabolism, pyruvate can be directly utilized for energy production via the TCA cycle or serve as a building block for various biosynthetic processes. researchgate.netkegg.jp

The conversion of this compound thus serves as a crucial link between the upper pathways that break down complex aromatic pollutants and the central metabolic pathways of the cell. pjoes.comfrontiersin.org Its formation and subsequent cleavage are essential for the complete mineralization of compounds like naphthalene (B1677914) and carbaryl (B1668338). researchgate.netpjoes.com

Table 1: Role of this compound in Metabolic Pathways

Original Substrate Key Pathway Precursor to this compound Enzyme Acting on this compound Cleavage Products
Naphthalene Naphthalene Degradation 2-Hydroxychromene-2-carboxylate (B1243456) trans-o-hydroxybenzylidenepyruvate hydratase-aldolase Salicylaldehyde, Pyruvate
Carbaryl Carbaryl Degradation 1,2-Dihydroxynaphthalene This compound aldolase Salicylaldehyde, Pyruvate

Overview of Research Trajectories for 2 Hydroxybenzalpyruvate

Role in Polycyclic Aromatic Hydrocarbon (PAH) Catabolism

This compound appears in the degradation pathways of several PAHs, most notably naphthalene (B1677914) and phenanthrene (B1679779). It represents a crucial ring-cleavage product that is further processed into central metabolites, allowing organisms to utilize these hydrocarbons as a source of carbon and energy.

In numerous bacteria, particularly from the genus Pseudomonas, the degradation of naphthalene proceeds through a pathway that generates this compound.

The formation of this compound from naphthalene involves several enzymatic steps. The degradation is initiated by the hydroxylation of naphthalene to yield 1,2-dihydroxynaphthalene. mdpi.com This intermediate undergoes meta-cleavage by the enzyme 1,2-dihydroxynaphthalene dioxygenase, which opens the aromatic ring to form an unstable product that spontaneously converts to 2-hydroxychromene-2-carboxylic acid. nih.govfrontiersin.orgdntb.gov.ua Subsequently, the enzyme 2-hydroxychromene-2-carboxylate (B1243456) isomerase catalyzes the isomerization of 2-hydroxychromene-2-carboxylic acid to produce trans-o-hydroxybenzylidenepyruvate (this compound). frontiersin.orgdntb.gov.ua

Once formed, this compound is cleaved by a specific enzyme in a reaction that is vital for the continuation of the catabolic pathway. expasy.orgnih.gov This conversion is catalyzed by the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase, also known as 2'-hydroxybenzalpyruvate aldolase (B8822740). expasy.orgqmul.ac.uk The enzyme facilitates a retro-aldol reaction, where this compound is hydrolyzed to yield salicylaldehyde and pyruvate. expasy.orgqmul.ac.ukrhea-db.org Salicylaldehyde is then typically oxidized to salicylate (B1505791), which is channeled into the lower degradation pathway, while pyruvate enters central metabolism. frontiersin.orgpjoes.com

Table 1: Properties of trans-o-hydroxybenzylidenepyruvate hydratase-aldolase

PropertyDescriptionReferences
Enzyme Commission No. EC 4.1.2.45 expasy.orgqmul.ac.uk
Systematic Name (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate hydro-lyase qmul.ac.uk
Reaction Catalyzed (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate + H₂O = salicylaldehyde + pyruvate qmul.ac.uk
Subunit Structure Typically a homotrimer, composed of three identical subunits. rhea-db.orgresearchgate.net
Function Catalyzes a key step in the degradation of naphthalene and naphthalenesulfonates. nih.govresearchgate.net

The genetic blueprint for naphthalene degradation is frequently located on catabolic plasmids, the most extensively studied of which is the NAH7 plasmid found in Pseudomonas putida. asm.orgpnas.org This 83-kilobase plasmid carries the genes for the entire pathway, organized into two distinct operons. pnas.org The 'upper' operon (nah operon) encodes the enzymes that convert naphthalene into salicylate, while the 'lower' operon (sal operon) handles the subsequent breakdown of salicylate into intermediates of the Krebs cycle. mdpi.compnas.org

The enzymatic conversion of this compound is a part of the upper pathway. The gene encoding trans-o-hydroxybenzylidenepyruvate hydratase-aldolase is designated nahE. researchgate.net The expression of both the nah and sal operons is controlled by a regulatory gene, nahR, which activates transcription in the presence of the inducer molecule, salicylate. nih.govasm.org The presence of the NAH7 plasmid provides the host bacterium with a significant advantage, enhancing its tolerance to and ability to mineralize naphthalene in contaminated environments. asm.org

Table 2: Key Genes in the NAH7 Plasmid Naphthalene Upper Pathway

GeneEncoded EnzymeFunction in PathwayReferences
nahA Naphthalene dioxygenase (iron-sulfur protein)Initial dioxygenation of naphthalene pnas.org
nahC 1,2-dihydroxynaphthalene dioxygenaseRing cleavage of 1,2-dihydroxynaphthalene mdpi.compnas.org
nahD 2-hydroxychromene-2-carboxylate isomeraseIsomerization to form this compound mdpi.comfrontiersin.org
nahE trans-o-hydroxybenzylidenepyruvate hydratase-aldolaseCleavage of this compound to salicylaldehyde and pyruvate researchgate.net
nahF Salicylaldehyde dehydrogenaseOxidation of salicylaldehyde to salicylate pnas.org
nahR Regulatory proteinPositive regulator of the nah and sal operons nih.govasm.org

The catabolism of phenanthrene, a three-ringed PAH, can also lead to the formation of this compound, demonstrating a convergence with the naphthalene degradation pathway.

In many bacteria, the degradation of phenanthrene proceeds through the formation of 1-hydroxy-2-naphthoic acid. scispace.comnih.gov One of the metabolic routes for this compound involves its oxidative decarboxylation to 1,2-dihydroxynaphthalene. pjoes.comscispace.com At this point, the phenanthrene degradation pathway merges with the naphthalene pathway. The generated 1,2-dihydroxynaphthalene is then processed by the same set of enzymes, including 1,2-dihydroxynaphthalene dioxygenase and 2-hydroxychromene-2-carboxylate isomerase, leading to the formation of 2-hydroxybenzalpyruvic acid. pjoes.commdpi.com This compound was identified as a metabolite during phenanthrene degradation by Pseudomonas chlororaphis 23aP, arising from the meta-cleavage of naphthalene-1,2-diol (B1222099) (1,2-dihydroxynaphthalene), which itself is formed from 1-hydroxy-2-naphthoic acid. mdpi.com

Phenanthrene Degradation Pathway

Role of Hydratase-Aldolases in Phenanthrene Catabolism

The microbial degradation of phenanthrene, a three-ringed polycyclic aromatic hydrocarbon, often proceeds through a pathway where hydratase-aldolase enzymes play a crucial role in processing ring-fission products. nih.govoup.com In many bacteria, phenanthrene is initially broken down to 1-hydroxy-2-naphthoate (B8527853). nih.govasm.org This intermediate undergoes further enzymatic cleavage by a dioxygenase to yield trans-2'-carboxybenzalpyruvate. nih.govasm.org

A specific enzyme, trans-2'-carboxybenzalpyruvate hydratase-aldolase, has been identified and characterized in phenanthrene-degrading bacteria like Nocardioides sp. strain KP7. nih.govasm.org This enzyme catalyzes the conversion of trans-2'-carboxybenzalpyruvate into 2-carboxybenzaldehyde (B143210) and pyruvate. nih.govasm.orgasm.org The gene encoding this enzyme, designated phnH, is induced by the presence of phenanthrene or its metabolites. nih.govoup.com Similarly, in Mycobacterium vanbaalenii PYR-1, hydratase-aldolases like PhdJ are involved in processing related intermediates. core.ac.uk

In other organisms, such as Pseudomonas aureofciens and Stenotrophomonas maltophilia strain C6, the degradation of phenanthrene leads to the formation of 2-hydroxybenzalpyruvic acid, which is subsequently transformed into salicylate. mdpi.com This conversion is also presumed to be carried out by a hydratase-aldolase. oup.commdpi.com The meta-cleavage of naphthalene-1,2-diol, a common intermediate in the degradation pathways of both naphthalene and phenanthrene, yields 2-hydroxybenzalpyruvic acid. oup.commdpi.com This is then acted upon by a hydratase-aldolase to produce salicylic (B10762653) aldehyde, which is further metabolized. oup.com

Table 1: Hydratase-Aldolases in Phenanthrene Degradation

Enzyme Name Substrate Products Organism
trans-2'-Carboxybenzalpyruvate hydratase-aldolase (PhdJ, PhnH) trans-2'-Carboxybenzalpyruvate 2-Carboxybenzaldehyde, Pyruvate Nocardioides sp. KP7, Mycobacterium vanbaalenii PYR-1
Accumulation of Metabolites and Pathway Diversion

During the microbial catabolism of phenanthrene, the incomplete breakdown or the presence of branched pathways can lead to the accumulation of various intermediate metabolites. nih.gov The accumulation of these compounds often occurs when microorganisms cease degradation at specific points or when the pathway diverges. nih.gov

For instance, in prolonged cultures of Stenotrophomonas maltophilia C6, metabolites such as phthalic acid and salicylic acid have been observed to accumulate. nih.gov This bacterium exhibits pathway branching through both ortho- and meta-cleavage of phenanthrenediols. nih.gov In Mycobacterium sp. strain KR2, a branched pathway results in the metabolism of phenanthrene to diphenic acid, which accumulates in the culture medium. tandfonline.com

Pathway diversification is also evident in Sphingomonas sp. strain P2, which can initiate the degradation of phenanthrene through dioxygenation at two different positions (1,2- and 3,4-), leading to novel metabolites like 5,6-benzocoumarin and 1,5-dihydroxy-2-naphthoic acid. oup.com Similarly, Ochrobactrum sp. strain PWTJD has been noted to accumulate various transient acidic metabolites during its growth on phenanthrene. oup.com These findings highlight the complexity and variability of phenanthrene degradation routes among different microbial species.

Pyrene Degradation and Related Intermediates

Pyrene, a four-ringed PAH, is often degraded through pathways that generate intermediates common to phenanthrene catabolism. nih.govpjoes.com In some bacteria, the degradation of pyrene can directly lead to the formation of 2-hydroxybenzalpyruvic acid. frontiersin.orgfrontiersin.org

In the pyrene-degrading bacterium Achromobacter xylosoxidans PY4, 2-hydroxybenzalpyruvic acid has been identified as a metabolite. frontiersin.org It is proposed that this intermediate is subsequently converted to homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase, channeling it into a lower degradation pathway. frontiersin.orgfrontiersin.org More commonly, the initial stages of pyrene degradation involve its conversion to phenanthrene derivatives. For example, pyrene-4,5-diol can be cleaved to form phenanthrene-4,5-dicarboxylic acid, linking the catabolism of these two PAHs. nih.govpjoes.com

Involvement in Carbamate (B1207046) Pesticide Degradation

Carbaryl Degradation Pathway

This compound is a key intermediate in the degradation of the carbamate pesticide carbaryl. nih.govresearchgate.net The microbial breakdown of carbaryl typically begins with its hydrolysis to 1-naphthol (B170400). nih.govmdpi.com This is followed by the hydroxylation of 1-naphthol to form 1,2-dihydroxynaphthalene. nih.govmdpi.com The metabolic steps for converting 1,2-dihydroxynaphthalene to salicylic acid are shared between the degradation pathways of carbaryl and naphthalene. mdpi.com

In soil bacteria such as Pseudomonas sp., the 1,2-dihydroxynaphthalene intermediate undergoes meta ring-cleavage. nih.govresearchgate.net This cleavage produces an unstable compound that is subsequently converted to 2-hydroxychromene-2-carboxylic acid. nih.gov An isomerization step then yields trans-o-hydroxybenzylidenepyruvate (another name for this compound). nih.govasm.org This intermediate is then cleaved to form salicylaldehyde and pyruvate, which are funneled into central metabolic pathways. nih.govresearchgate.net

Enzymatic Steps in Carbamate Catabolism

The conversion of carbaryl to central metabolites involves a sequence of specific enzymatic reactions. Following the initial hydrolysis of carbaryl and the formation of 1,2-dihydroxynaphthalene, several key enzymes act in succession:

1,2-Dihydroxynaphthalene dioxygenase (1,2DHNO) : This enzyme catalyzes the meta-cleavage of the aromatic ring of 1,2-dihydroxynaphthalene. nih.govresearchgate.net

2-Hydroxychromene-2-carboxylate isomerase : This enzyme is responsible for the isomerization of the ring-cleavage product into this compound. nih.govresearchgate.netacademicjournals.org

This compound aldolase (2HBA) : This aldolase cleaves this compound into salicylaldehyde and pyruvate. nih.govresearchgate.netacademicjournals.org

Salicylaldehyde dehydrogenase (SalDH) : This enzyme oxidizes salicylaldehyde to salicylate, which can then be further degraded. nih.govresearchgate.net

These enzymes work in concert to detoxify carbaryl and utilize its carbon structure for microbial growth.

Microbial Systems and Organisms Involved

A diverse range of microorganisms, primarily bacteria, have been identified to possess the metabolic pathways involving this compound for the degradation of aromatic compounds.

Table 2: Microorganisms Metabolizing via this compound Pathways

Organism Degraded Compound(s)
Achromobacter xylosoxidans PY4 Pyrene
Arthrobacter sp. Carbaryl, Phenanthrene
Mycobacterium sp. Phenanthrene, Pyrene
Nocardioides sp. KP7 Phenanthrene
Ochrobactrum sp. PWTJD Phenanthrene
Pseudomonas sp. (various strains) Carbaryl, Phenanthrene, Naphthalene
Sphingobium sp. Phenanthrene
Sphingomonas sp. Phenanthrene

These organisms, isolated from various contaminated environments, demonstrate the widespread distribution of these catabolic pathways in nature. Genera such as Pseudomonas, Mycobacterium, Sphingomonas, and Nocardioides are frequently cited for their ability to break down complex aromatic structures like phenanthrene and carbaryl, utilizing this compound or its carboxylated analogue as a central intermediate. nih.govmdpi.comnih.govtandfonline.comoup.com

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-Dihydroxynaphthalene
1,5-Dihydroxy-2-naphthoic acid
1-Hydroxy-2-naphthoate
1-Naphthol
2-Carboxybenzaldehyde
2-Hydroxybenzalpyruvic acid (cis-o-hydroxybenzalpyruvate, trans-o-hydroxybenzylidenepyruvate)
2-Hydroxychromene-2-carboxylic acid
4-Hydroxyphenylpyruvate
5,6-Benzocoumarin
Carbaryl
Diphenic acid
Homogentisate
Naphthalene
Naphthalene-1,2-diol
Phenanthrene
Phenanthrene-4,5-dicarboxylic acid
Phthalic acid
Pyrene
Pyrene-4,5-diol
Pyruvate
Salicylaldehyde
Salicylate (Salicylic acid)

Pseudomonas Species (e.g., P. fluorescens, P. putida, P. aeruginosa)

Members of the genus Pseudomonas are well-documented for their ability to degrade a wide array of aromatic compounds. pjoes.com In many naphthalene-degrading Pseudomonas strains, the pathway proceeds through the formation of this compound. pjoes.comoup.com The process typically begins with the oxidation of naphthalene by a multicomponent enzyme system, naphthalene dioxygenase, to form (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. pjoes.com This is followed by dehydrogenation to yield 1,2-dihydroxynaphthalene. pjoes.com

The subsequent step involves the enzymatic ring cleavage of 1,2-dihydroxynaphthalene, which produces cis-2-hydroxybenzalpyruvate. pjoes.com This intermediate is then acted upon by a crucial enzyme, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (also known as 2'-hydroxybenzalpyruvate aldolase), which catalyzes its conversion to salicylaldehyde and pyruvate. researchgate.netpjoes.comuniprot.org

Key Research Findings in Pseudomonas:

Pseudomonas putida : Strain G7 (also known as ATCC 17485) is a model organism for studying naphthalene degradation. pjoes.comuniprot.org The catabolic pathway is encoded by genes on the NAH7 plasmid. uniprot.org The gene nahE on this plasmid codes for the trans-O-hydroxybenzylidenepyruvate hydratase-aldolase that processes the intermediate. uniprot.orgnih.gov

Pseudomonas aeruginosa : Strain PaK1 also possesses a naphthalene degradation pathway. tandfonline.com The hydratase-aldolase from this strain, designated PahE, has been purified and characterized, showing a Kₘ value of 5 µM and a Vₘₐₓ of 15.9 µmol/min/mg for its substrate. tandfonline.com

Pseudomonas fluorescens : Strain N3 is another example that utilizes this pathway. researchgate.nettandfonline.com The trans-o-hydroxybenzylidenepyruvate hydratase-aldolase from this strain has been studied, demonstrating the conservation of this catabolic route within the genus. researchgate.nettandfonline.com

Rhodococcus opacus

The genus Rhodococcus is recognized for its metabolic versatility and ability to degrade a broad spectrum of hydrophobic and toxic compounds, including PAHs. frontiersin.orgnih.gov Rhodococcus opacus employs a similar pathway to Pseudomonas for naphthalene degradation, involving this compound as a central intermediate. tandfonline.comtandfonline.com

The enzyme responsible for the conversion of trans-o-hydroxybenzylidenepyruvate (tHBPA) to 2-hydroxybenzaldehyde and pyruvate in R. opacus is tHBPA hydratase-aldolase (RnoE). tandfonline.comtandfonline.com In a study using the naphthalene-degrading strain R. opacus CIR2, the native RnoE enzyme was purified and characterized. tandfonline.comtandfonline.com The analysis revealed that the enzyme is a homodimeric complex with a native molecular mass of approximately 64.5 kDa. tandfonline.com It exhibits maximum activity at a temperature of 60°C and a pH range of 7.5–8.0. tandfonline.comtandfonline.com The enzyme also demonstrates the ability to catalyze the reverse aldol reaction, synthesizing α,β-unsaturated ketones from various aromatic aldehydes and pyruvate. tandfonline.com

Table 1: Comparison of Enzymatic Characteristics of Purified tHBPA Hydratase-Aldolases

Source OrganismEnzyme NameNative Molecular Mass (kDa)Subunit StructureOptimum pHOptimum Temperature (°C)Reference
Rhodococcus opacus CIR2RnoE64.5Homodimer7.5–8.060 tandfonline.com
Pseudomonas aeruginosa PaK1PahENot ReportedHomotetramerNot Reported60 tandfonline.com
Sphingomonas paucimobilis TA-2HA A / HA BNot ReportedNot Reported~8.0Not Reported tandfonline.com
Pseudomonas fluorescens N3tHBP-HANot ReportedNot Reported~7.5Not Reported tandfonline.com

Sphingomonas Species (e.g., S. paucimobilis, S. yanoikuyae)

Sphingomonads are a group of bacteria capable of degrading a wide variety of complex aromatic compounds, including numerous PAHs. jst.go.jp Their degradative gene systems are often unique and distantly related to those found in genera like Pseudomonas. jst.go.jp The catabolic pathways in sphingomonads are frequently intertwined, with genes for a single pathway scattered across several clusters. jst.go.jpjmicrobiol.or.kr

Sphingomonas yanoikuyae : Formerly classified as Beijerinckia sp. strain B1, this species can grow on a range of aromatic compounds such as naphthalene, biphenyl, and phenanthrene. nih.govwikipedia.org Its degradative pathways for both monocyclic and polycyclic aromatic hydrocarbons are interconnected. nih.gov

Sphingomonas paucimobilis : This species also contributes to aromatic degradation. Strain TA-2, which utilizes naphthalenesulfonate, is notable for possessing two distinct trans-o-hydroxybenzylidenepyruvate hydratase-aldolases, designated HA A and HA B. tandfonline.comtandfonline.com This redundancy may contribute to its metabolic robustness.

Sphingomonas xenophaga : Strain BN6 degrades naphthalenesulfonates via a pathway that involves a 2′-hydroxybenzalpyruvate aldolase-hydratase. asm.org Research has indicated that the genes for this degradative pathway are located on a plasmid. asm.org

Nocardioides Species

The genus Nocardioides comprises actinomycetes known for their ability to degrade persistent and complex pollutants. nih.govmicrobiologyresearch.org In the context of PAH degradation, Nocardioides sp. strain KP7 provides an interesting variation on the theme. This strain degrades phenanthrene, a three-ring PAH, via a pathway that involves a related, but distinct, intermediate: trans-2′-carboxybenzalpyruvate. nih.govnih.gov

In this pathway, phenanthrene is degraded to 1-hydroxy-2-naphthoate, whose aromatic ring is then cleaved to yield trans-2′-carboxybenzalpyruvate. nih.gov This compound is subsequently converted to 2-carboxybenzaldehyde and pyruvate by the enzyme trans-2′-carboxybenzalpyruvate hydratase-aldolase. nih.govnih.gov Although the substrate differs from this compound by having a carboxyl group instead of a hydroxyl group, the enzyme responsible shows significant amino acid sequence homology (around 40% identity) to the trans-2′-hydroxybenzalpyruvate hydratase-aldolases found in Pseudomonas species (e.g., NahE). nih.gov This suggests a common evolutionary origin for these enzymes, which have adapted to slightly different substrates.

Table 2: Properties of trans-2′-carboxybenzalpyruvate hydratase-aldolase from Nocardioides sp. KP7

PropertyValueReference
Native Molecular Mass113 kDa nih.gov
Subunit Molecular Mass38 kDa nih.gov
Subunit StructureHomotrimer nih.gov
Kₘ for trans-2′-carboxybenzalpyruvate50 µM nih.gov
kcat13 s⁻¹ nih.gov

Other Relevant Microbial Genera in Hydrocarbon Degradation

The metabolic pathway involving this compound is not limited to the genera detailed above. Several other groups of bacteria employ this or a very similar strategy to break down aromatic hydrocarbons.

Aeromonas sp. : Strains of Aeromonas have been reported to utilize a naphthalene degradation pathway similar to that found in Pseudomonas. pjoes.com Furthermore, the degradation of phenanthrene in an Aeromonas strain has been shown to proceed via trans-2'-carboxybenzalpyruvate, mirroring the pathway in Nocardioides. nih.gov

Mycobacterium sp. : This genus is well-known for its potent ability to mineralize high-molecular-weight PAHs. pjoes.comnih.gov While they possess diverse catabolic pathways, some routes converge on intermediates common to naphthalene degradation. pjoes.com

Burkholderia sp. : In the catabolism of 2-naphthoate (B1225688) by Burkholderia strain JT 1500, the pathway involves the conversion of a ring-cleavage product of 1-hydroxy-2-naphthoate into 2-carboxybenzaldehyde, which implies the action of a hydratase-aldolase on a carboxybenzalpyruvate intermediate. nih.gov

Actinobacteria : This phylum, which includes genera like Gordonia, Nocardia, Rhodococcus, and Mycobacterium, contains many major degraders of xenobiotic compounds in aerobic environments. frontiersin.org Their metabolic machinery for aromatic compounds often involves pathways where this compound or related compounds are key intermediates. frontiersin.org

trans-o-Hydroxybenzylidenepyruvate Hydratase-Aldolase (NahE/HBPA)

trans-o-Hydroxybenzylidenepyruvate hydratase-aldolase, commonly referred to as NahE or HBPA, is a bifunctional enzyme that plays a crucial role in the degradation pathway of naphthalene. nih.govunimi.it It is found in bacteria, such as Pseudomonas putida and Rhodococcus opacus, that can utilize polycyclic aromatic hydrocarbons (PAHs) as their sole source of carbon and energy. nih.govuniprot.orgtandfonline.com The enzyme catalyzes the reversible conversion of trans-o-hydroxybenzylidenepyruvate into salicylaldehyde and pyruvate. nih.govtandfonline.comasm.org This catalytic activity is significant not only for microbial metabolism but also for its potential applications in biocatalysis for the synthesis of various chemical compounds. nih.govtandfonline.com

NahE is a Class I aldolase that employs a Schiff base mechanism to catalyze a reversible hydration and retro-aldol reaction. nih.govcsic.es The enzyme's active site contains conserved lysine (B10760008) and tyrosine residues that are essential for catalysis. nih.govnih.gov

In the reverse direction of its physiological role, NahE catalyzes an aldol condensation reaction. researchgate.net This reaction involves the condensation of pyruvate with a wide array of aldehydes to form 4-substituted 2-oxobut-3-enoates. nih.govcreative-enzymes.com The enzyme is strictly dependent on pyruvate as the carbonyl donor but demonstrates significant flexibility in its acceptance of aldehyde substrates. nih.gov This condensation activity is of considerable interest from a synthetic chemistry perspective, as it allows for the formation of carbon-carbon bonds under mild, aqueous conditions to produce versatile α,β-unsaturated 2-oxo acids. researchgate.netresearchgate.net The reaction is reversible, and the equilibrium can be influenced by reaction conditions and substrate concentrations. asm.org

The primary physiological function of NahE is the hydration and subsequent aldol cleavage of trans-o-hydroxybenzylidenepyruvate. nih.gov This process is a key step in the catabolism of naphthalene, converting the intermediate metabolite into salicylaldehyde and pyruvate. asm.org The reaction proceeds through the addition of a water molecule across the double bond of the substrate (an oxa-Michael addition), followed by a retro-aldol cleavage of the resulting hydrated intermediate. researchgate.netresearchgate.net A proposed mechanism suggests that this is a coupled process where both hydration and aldol cleavage are catalyzed by the enzyme, rather than a spontaneous chemical step. asm.org

As a Class I aldolase, the catalytic cycle of NahE involves the formation of a Schiff base intermediate. nih.govnih.gov A highly conserved lysine residue in the active site (Lys183 in P. putida NahE) acts as a nucleophile, attacking the carbonyl group of the pyruvate donor to form a covalent enamine intermediate via a Schiff base. nih.govutexas.edu This intermediate formation activates the pyruvate for the subsequent nucleophilic attack in the aldol condensation or is the product of the cleavage reaction. csic.es The formation of this imine linkage is a hallmark of Class I aldolases and is crucial for the enzyme's catalytic activity. nih.gov Evidence for this mechanism includes the identification of the essential lysine residue through mutagenesis and structural studies. nih.govutexas.edu Trapping experiments have also confirmed the formation of a covalent adduct between the enzyme and its substrate. nih.govresearchgate.net

NahE exhibits remarkable substrate promiscuity, particularly in the aldol condensation reaction. acs.org While its natural substrate is salicylaldehyde, it can efficiently utilize a broad spectrum of aromatic, heteroaromatic, and aliphatic aldehydes as electrophilic acceptors. researchgate.netresearchgate.net This wide substrate tolerance makes NahE a versatile biocatalyst for organic synthesis. tandfonline.comresearchgate.net Studies have shown that the enzyme can accept over 35 different aldehydes, including various substituted benzaldehydes, as well as non-aromatic aldehydes. researchgate.netthieme-connect.com The enzyme also shows activity with fluorinated pyruvate analogs. acs.orgcsic.es

Aldehyde Substrate CategoryExamplesReference
Aromatic AldehydesBenzaldehyde, 3-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde, 2-Carboxybenzaldehyde, 2-Fluoro-3-(Trifluoromethyl)benzaldehyde nih.govtandfonline.comnih.gov
Heteroaromatic AldehydesVarious (specific examples not detailed in provided context) researchgate.netresearchgate.net
Aliphatic AldehydesVarious (specific examples not detailed in provided context) researchgate.netresearchgate.net
Other SubstratesCan also process o-substituted trans-benzylidenepyruvates where the substituent is H or CO₂⁻ nih.gov

Structural and sequence analyses have classified NahE as a member of the N-acetylneuraminate lyase (NAL) subgroup within the Class I aldolase superfamily. nih.govnih.gov Enzymes in this family typically possess a conserved (β/α)₈-barrel fold, also known as a TIM barrel, which is a common structural motif in enzymes. nih.govnih.gov

The oligomeric state of NahE has been reported with some variation in the literature. Some studies have described the enzyme as a trimer, composed of three identical subunits. researchgate.net For instance, the 2'-hydroxybenzalpyruvate aldolase from a naphthalenesulfonate-degrading bacterium was found to have a molecular weight of approximately 120,000 Da and to be composed of identical subunits of about 38,500 Da, suggesting a trimeric structure. researchgate.net However, other structural analyses, including those on NahE from P. putida, have determined that the enzyme exists as a tetramer in solution. rcsb.org This tetrameric assembly is also observed in other related hydratase-aldolases like PhdJ. rcsb.org The maintenance of an oligomeric structure is often crucial for the stability and function of the active site in enzymes. embopress.org

Structural FeatureDescriptionReference
SuperfamilyClass I Aldolase nih.govnih.gov
SubgroupN-acetylneuraminate lyase (NAL) nih.govnih.gov
Fold(β/α)₈-barrel (TIM barrel) nih.govnih.gov
OligomerizationReported as both homotrimeric and tetrameric researchgate.netrcsb.org
Active Site ResiduesConserved Lysine (e.g., Lys183) and Tyrosine (e.g., Tyr155) for Schiff base formation nih.govutexas.edu
Schiff Base Intermediate Formation

Genetic Encoding and Regulation (e.g., nahE gene, NAH7 plasmid)

The enzyme responsible for the conversion of trans-o-hydroxybenzylidenepyruvate to salicylaldehyde and pyruvate is known as trans-o-hydroxybenzylidenepyruvate hydratase-aldolase, commonly referred to as this compound aldolase. nih.govresearchgate.netqmul.ac.uk The gene encoding this crucial enzyme is designated as nahE. nih.govnih.govasm.org

In many naphthalene-degrading bacteria, such as Pseudomonas putida, the nahE gene is located on a large, self-transmissible plasmid known as the NAH7 plasmid. nih.govacademicjournals.org This plasmid, belonging to the IncP-9 incompatibility group, carries a cluster of genes responsible for the entire naphthalene degradation pathway. academicjournals.org The genes for the upper pathway, which converts naphthalene to salicylate, and the lower pathway, which further metabolizes salicylate, are organized into operons. academicjournals.orgpnas.org The nahE gene is part of the upper pathway operon. nih.govacademicjournals.org

The expression of the nah genes, including nahE, is tightly regulated. The nahR gene, also located on the NAH7 plasmid, encodes a regulatory protein that is required to activate both the upper and lower pathway operons in response to the presence of salicylate. asm.org This ensures a coordinated expression of all the enzymes necessary for naphthalene catabolism. asm.org The organization of these genes into operons and their co-regulation by a common regulatory protein is an efficient strategy for a coordinated cellular response to the presence of naphthalene. nih.gov

The nahE gene from the NAH7 plasmid is 993 base pairs long and encodes a protein with a deduced molecular weight of 36,640 Da. nih.gov Homologous genes have been identified in other bacteria that degrade aromatic compounds, such as the doxI gene in the dibenzothiophene-degrading Pseudomonas sp. strain C18 and the phdJ gene in the phenanthrene-degrading Nocardioides sp. strain KP7. nih.govnih.gov

Biochemical Characterization (e.g., kinetic parameters, pH, temperature optima)

This compound aldolase has been purified and characterized from various bacterial sources. The enzyme from a naphthalenesulfonate-degrading bacterium (strain BN6) was found to have a molecular weight of approximately 120,000 Da and is composed of three identical subunits, each with a molecular weight of about 38,500 Da, suggesting a homotrimeric structure. researchgate.net Similarly, the enzyme from Nocardioides sp. strain KP7, involved in phenanthrene degradation, also exists as a homotrimer with a subunit molecular mass of 38 kDa. nih.gov

The enzyme exhibits optimal activity under specific pH and temperature conditions. For instance, the recombinant enzyme from Pseudomonas fluorescens N3 shows an optimal pH of 7.0. researchgate.net The enzyme from Nocardioides sp. strain KP7 has an optimal pH of 7.5 and an optimal temperature of 45°C. nih.gov A study on the enzyme from Rhodococcus opacus (RnoE) reported an optimal pH range of 7.5–8.0 and a higher optimal temperature of 60°C. tandfonline.com

Kinetic parameters for this compound aldolase have been determined for its activity on various substrates. The enzyme from Nocardioides sp. strain KP7, acting on trans-2'-carboxybenzalpyruvate, has a Km of 50 µM and a kcat of 13 s-1. nih.gov For the enzyme from Rhodococcus opacus (RnoE), the kcat and kcat/Km values for trans-o-hydroxybenzylidenepyruvate were determined to be 0.24 s-1 and 12.2 s-1 mM-1, respectively. tandfonline.com In comparison, two forms of the enzyme (HA A and HA B) from Sphingomonas paucimobilis TA-2 had Km values of 9 µM and 3 µM, respectively. tandfonline.com

The enzyme is also subject to inhibition by its product, salicylaldehyde. researchgate.net This product inhibition might be due to the covalent modification of lysine residues on the enzyme. nih.gov

Below is an interactive data table summarizing the biochemical properties of this compound aldolase from different sources.

FeaturePseudomonas fluorescens N3Nocardioides sp. strain KP7Rhodococcus opacus (RnoE)Sphingomonas paucimobilis TA-2 (HA A)Sphingomonas paucimobilis TA-2 (HA B)
Optimal pH 7.0 researchgate.net7.5 nih.gov7.5 - 8.0 tandfonline.com--
Optimal Temperature (°C) -45 nih.gov60 tandfonline.com--
Subunit Molecular Weight (kDa) -38 nih.gov---
Quaternary Structure -Homotrimer nih.gov---
Km (µM) -50 (for trans-2'-carboxybenzalpyruvate) nih.gov-9 (for trans-o-hydroxybenzylidenepyruvate) tandfonline.com3 (for trans-o-hydroxybenzylidenepyruvate) tandfonline.com
kcat (s-1) -13 (for trans-2'-carboxybenzalpyruvate) nih.gov0.24 (for trans-o-hydroxybenzylidenepyruvate) tandfonline.com--
kcat/Km (s-1 mM-1) --12.2 (for trans-o-hydroxybenzylidenepyruvate) tandfonline.com--

Mutagenesis Studies and Active Site Analysis

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues within the active site of this compound aldolase (NahE). nih.gov As a member of the N-acetylneuraminate lyase (NAL) subgroup of the aldolase superfamily, NahE possesses a conserved lysine (Lys183) and tyrosine (Tyr155) that are crucial for the formation of a Schiff base with the substrate. nih.govosti.gov It also contains a GXXGE motif involved in binding the carboxylate group of pyruvate. nih.gov

Mutations of several active site amino acids, including Thr65, Trp128, Tyr155, Asn157, and Asn281, have been constructed and their effects on catalysis were assessed through kinetic analysis. nih.govosti.gov The results indicated that mutations of Trp128 to Phe and Tyr had the least impact on the enzyme's catalytic activity. nih.gov In contrast, introducing bulky side chains at positions Thr65 (to Val) and Asn281 (to Leu) resulted in the most significant negative effects on catalysis. nih.gov Mutations of Tyr155 to Phe and Asn157 to Ala also impeded the enzyme's function, with effects falling between the two extremes. nih.gov

These mutagenesis data, combined with the crystal structure of the enzyme with a reaction intermediate bound, provide valuable insights into the catalytic mechanism. nih.gov Trapping experiments using the substrate and a reducing agent identified two lysine residues, Lys183 (the active site lysine) and Lys279 (located on the protein surface), that were covalently modified by the product salicylaldehyde. nih.gov The modification of Lys279 could be the basis for the observed product inhibition of NahE. nih.gov

2-Hydroxychromene-2-carboxylate Isomerase (NahD)

Role in Isomerization Preceding this compound Formation

In the degradation pathway of naphthalene, the formation of this compound is preceded by an isomerization reaction catalyzed by 2-hydroxychromene-2-carboxylate isomerase, the product of the nahD gene. nih.govfrontiersin.org The ring cleavage of 1,2-dihydroxynaphthalene by 1,2-dihydroxynaphthalene dioxygenase yields an unstable intermediate, 2-hydroxychromene-2-carboxylic acid. frontiersin.orgasm.org This intermediate is then acted upon by 2-hydroxychromene-2-carboxylate isomerase (NahD), which catalyzes its conversion to trans-o-hydroxybenzylidenepyruvate. frontiersin.orgasm.org This isomerization step is essential for preparing the substrate for the subsequent hydratase-aldolase reaction. frontiersin.org

The involvement of NahD has also been implicated in the degradation of other polycyclic aromatic hydrocarbons, such as anthracene, by bacteria like Sphingomonas yanoikuyae B1. nih.gov

Genetic Location and Functional Characterization

Similar to nahE, the gene encoding 2-hydroxychromene-2-carboxylate isomerase, nahD, is also located on the NAH7 plasmid in Pseudomonas putida G7. nih.govacademicjournals.org It is part of the same upper pathway operon as nahE, ensuring their coordinated expression. nih.gov The nahD gene from the NAH7 plasmid is 609 base pairs long and encodes a protein with a deduced molecular weight of 23,031 Da. nih.gov

The nahD gene from Sphingomonas paucimobilis EPA505 has been sequenced and expressed. clemson.edu The enzyme appears to be a dimer and utilizes glutathione (B108866) (GSH) as a cofactor. clemson.edu This highlights the importance of understanding the genetic and functional characteristics of enzymes like NahD to fully comprehend the intricate metabolic pathways for aromatic compound degradation.

Other Associated Enzymes

The metabolic pathway leading to and from this compound involves a cascade of several other enzymes. Upstream of 2-hydroxychromene-2-carboxylate isomerase (NahD), the key enzymes include:

Naphthalene dioxygenase (NahA): This multi-component enzyme, consisting of a reductase (nahAa), a ferredoxin (nahAb), and iron-sulfur proteins (nahAc and nahAd), catalyzes the initial oxidation of naphthalene to cis-naphthalene dihydrodiol. academicjournals.org

cis-Naphthalene dihydrodiol dehydrogenase (NahB): This enzyme converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. academicjournals.org

1,2-Dihydroxynaphthalene dioxygenase (NahC): This enzyme catalyzes the meta-ring cleavage of 1,2-dihydroxynaphthalene, leading to the formation of 2-hydroxychromene-2-carboxylic acid. academicjournals.orgfrontiersin.org

Downstream of the this compound aldolase (NahE) reaction, the product salicylaldehyde is further metabolized:

Salicylaldehyde dehydrogenase (NahF): This NAD+-dependent enzyme oxidizes salicylaldehyde to salicylate. academicjournals.orgfrontiersin.org

The resulting salicylate then enters the lower catabolic pathway, which involves another set of enzymes for its complete degradation. academicjournals.org The coordinated action of all these enzymes, encoded by genes often clustered together on plasmids like NAH7, allows bacteria to efficiently utilize complex aromatic compounds as a source of carbon and energy. academicjournals.orgfrontiersin.org

Dioxygenases (e.g., 1,2-Dihydroxynaphthalene Dioxygenase, Salicylate 1,2-Dioxygenase)

Dioxygenases are critical enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate, often leading to aromatic ring cleavage. In the context of this compound metabolism, their primary role is in the upstream formation of this intermediate from precursors like 1,2-dihydroxynaphthalene.

1,2-Dihydroxynaphthalene Dioxygenase (1,2-DHNO) This enzyme is a key component in the degradation pathway of naphthalene and related compounds like carbaryl. asm.orgoup.com 1,2-DHNO is an extradiol ring-cleaving enzyme that acts on 1,2-dihydroxynaphthalene. asm.org The reaction product is believed to be this compound, which serves as a subsequent substrate for an aldolase. asm.orgnih.gov The activity of 1,2-DHNO, along with this compound aldolase and salicylaldehyde dehydrogenase, facilitates the conversion of 1,2-dihydroxynaphthalene to salicylate. asm.org Studies on Sphingomonas xenophaga BN6, which degrades naphthalenesulfonates, have shown no fundamental differences in the catalytic constants or structure of its 1,2-DHNO compared to those from naphthalene-degrading pseudomonads. oup.com

Salicylate 1,2-Dioxygenase While not directly acting on this compound, Salicylate 1,2-Dioxygenase is relevant as it can act on salicylate, a downstream product in the same metabolic pathway. asm.orgresearchgate.net In Pseudaminobacter salicylatoxidans, an enzyme initially identified as a salicylate 1,2-dioxygenase was later found to be a gentisate 1,2-dioxygenase with an unusually broad substrate range that includes salicylate. asm.orgresearchgate.netresearchgate.net This enzyme converts salicylate via direct ring fission into 2-oxohepta-3,5-dienedioic acid. researchgate.netresearchgate.net

EnzymeSource OrganismSubstrateProduct/Metabolic RoleReference
1,2-Dihydroxynaphthalene Dioxygenase (1,2-DHNO)Pseudomonas sp. strains C4, C5, C61,2-DihydroxynaphthaleneForms the probable intermediate this compound in the carbaryl degradation pathway. asm.org asm.org
1,2-Dihydroxynaphthalene DioxygenaseCorynebacterium renale1,2-DihydroxynaphthaleneProduces trans-o-hydroxybenzalpyruvate. nih.gov nih.gov
1,2-Dihydroxynaphthalene DioxygenaseSphingomonas xenophaga BN61,2-DihydroxynaphthalenePart of the naphthalenesulfonate degradation pathway leading to salicylate formation. oup.com oup.com
Salicylate 1,2-Dioxygenase (Gentisate 1,2-Dioxygenase)Pseudaminobacter salicylatoxidans BN12Salicylate, Gentisate, 1-hydroxy-2-naphthoatePerforms direct ring fission of salicylate; part of the degradation pathway for substituted naphthalenesulfonates. asm.orgresearchgate.net asm.orgresearchgate.net

Salicylaldehyde Dehydrogenase

Salicylaldehyde dehydrogenase plays a crucial role in the metabolic step immediately following the cleavage of this compound. 2'-Hydroxybenzalpyruvate aldolase first cleaves this compound into salicylaldehyde and pyruvate. researchgate.netcapes.gov.br Salicylaldehyde dehydrogenase then catalyzes the NAD(P)+-dependent oxidation of salicylaldehyde to salicylate. scispace.compnas.org

This enzyme is an essential component of the naphthalene degradation pathway encoded by the nah operon in Pseudomonas species. pnas.orgigem.org The gene encoding salicylaldehyde dehydrogenase, designated nahF, is part of this operon. researchgate.netigem.org Research comparing the degradation operons for naphthalene and carbaryl has revealed a high degree of identity (~90–100%) in the amino acid sequences of salicylaldehyde dehydrogenase enzymes from different Pseudomonas species, suggesting a conserved function and potential mobilization through horizontal gene transfer. mdpi.com

Enzyme/GeneReaction CatalyzedMetabolic PathwaySource Organism/PlasmidReference
Salicylaldehyde Dehydrogenase (NahF)Salicylaldehyde + NAD(P)+ → Salicylate + NAD(P)H + H+Naphthalene DegradationPseudomonas putida (NAH7 Plasmid) pnas.orgigem.org
Salicylaldehyde Dehydrogenase (SaldDH)Oxidation of salicylaldehydePhenanthrene DegradationPseudomonas sp. strain PP2 scispace.com
Salicylaldehyde Dehydrogenase (mcbF)Oxidation of salicylaldehydeCarbaryl DegradationPseudomonas sp. C5pp mdpi.com

4-Hydroxyphenylpyruvate Dioxygenase

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an Fe(II)-dependent, non-heme oxygenase that is typically known for catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate in the catabolism of tyrosine. wikipedia.orgnih.gov However, proteomic analysis of pyrene-degrading bacteria has implicated HPPD in a novel transformation. frontiersin.org In the lower degradation pathway of pyrene, 2-hydroxybenzalpyruvic acid is formed as a metabolite. frontiersin.org Research suggests that HPPD may catalyze the conversion of this 2-hydroxybenzalpyruvic acid into homogentisate. frontiersin.org

This proposed reaction is significant as it connects the degradation pathways of polycyclic aromatic hydrocarbons like pyrene to the well-established tyrosine catabolism pathway. HPPD catalyzes a complex reaction involving decarboxylation, substituent migration, and aromatic oxygenation. nih.gov The enzyme is found in nearly all aerobic life forms and is a target for a class of herbicides. wikipedia.orgwikipedia.org

EnzymeProposed ReactionMetabolic ContextKey FeaturesReference
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)2-Hydroxybenzalpyruvic acid → HomogentisateLower degradation pathway of pyreneFe(II)-dependent, non-heme oxygenase. frontiersin.orgnih.gov Upregulated in the presence of pyrene. frontiersin.org frontiersin.org
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)4-Hydroxyphenylpyruvate → HomogentisateTyrosine catabolismCatalyzes decarboxylation, substituent migration, and aromatic oxygenation in a single cycle. nih.gov Found in nearly all aerobic organisms. wikipedia.org wikipedia.orgnih.gov

Homogentisate 1,2-Dioxygenase

Following the proposed conversion of this compound to homogentisate by HPPD, the subsequent step in the pathway is catalyzed by homogentisate 1,2-dioxygenase (HGD). frontiersin.org This enzyme is also an Fe(II)-containing dioxygenase responsible for the oxidative cleavage of the aromatic ring of homogentisate to produce 4-maleylacetoacetate. frontiersin.orgwikipedia.org

HGD is a central enzyme in the catabolism of phenylalanine and tyrosine. wikipedia.orgresearchgate.net Its active site contains an Fe(II) ion coordinated by several histidine and glutamate (B1630785) residues (His335, His371, Glu341). wikipedia.orgebi.ac.uk The enzymatic mechanism involves the binding of homogentisate and molecular oxygen to the iron center, leading to the formation of a peroxo-bridged intermediate and subsequent ring opening. ebi.ac.ukrcsb.org The identification of upregulated HGD in pyrene-degrading bacteria, alongside HPPD, supports the proposed metabolic route from 2-hydroxybenzalpyruvic acid through homogentisate. frontiersin.org

EnzymeReaction CatalyzedMetabolic ContextActive Site Residues (Human HGD)Reference
Homogentisate 1,2-Dioxygenase (HGD)Homogentisate → 4-MaleylacetoacetateLower degradation pathway of pyrene; Tyrosine and Phenylalanine catabolism. frontiersin.orgwikipedia.orgFe(II), His292, His335, Glu341, His365, His371 frontiersin.orgwikipedia.org

Advanced Analytical and Spectroscopic Methodologies for 2 Hydroxybenzalpyruvate Research

Application in Pathway Elucidation

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and quantifying 2-hydroxybenzalpyruvate and other metabolites in complex biological samples. This technique allows for the separation of compounds in a mixture followed by highly accurate mass determination, which aids in the identification of known and unknown compounds.

In the study of phenanthrene (B1679779) biodegradation by Sagittula sp. MA-2, HPLC-HRMS was instrumental in profiling the biotransformation products. asm.org The analysis confirmed the presence of several key intermediates, including this compound, by matching their observed masses with theoretical masses, all with a mass accuracy of less than 3.0 ppm. asm.org This high level of accuracy provides strong evidence for the proposed degradation pathway. asm.org The structures of these products were further confirmed using high-energy collisional dissociation (HCD) fragmentation patterns. asm.org

Table 1: HPLC-HRMS Data for Phenanthrene Biotransformation Products in Sagittula sp. MA-2

ProductTheoretical Mass (m/z)Observed Mass (m/z)Mass Accuracy (ppm)
o-hydroxynaphthyl-α-oxobutenoates (HNOBA)------< 3.0
1-hydroxy-2-naphthoic acid------< 3.0
Salicylaldehyde (B1680747)------< 3.0
Salicylic (B10762653) acid------< 3.0
Catechol------< 3.0
2-carboxybenzalpyruvic acid------< 3.0
Phthalic acid------< 3.0
Gentisic acid------< 3.0

Data sourced from a study on phenanthrene biodegradation. asm.org

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com The principle behind this method is that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.comthermofisher.com This allows researchers to track the formation or disappearance of reactants, products, or intermediates that absorb light in the UV-Visible range. spectroscopyonline.com

In the context of this compound research, UV-Visible spectroscopy can be used to monitor the activity of enzymes involved in its metabolism. For instance, the conversion of this compound to salicylaldehyde and pyruvate (B1213749) by 2'-hydroxybenzalpyruvate aldolase (B8822740) can be followed by monitoring the change in absorbance at a specific wavelength corresponding to one of the compounds. researchgate.netjascoinc.com This technique is essential for determining enzyme kinetics, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which provide insights into the enzyme's efficiency and affinity for its substrate. jascoinc.com The change in the UV/Vis absorbance of supernatants from bacterial cultures has been used to monitor the degradation of aromatic compounds, which would include the metabolic steps involving this compound. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules, including the stereochemistry of chiral centers. In the study of enzymes that act on this compound, NMR is crucial for analyzing the stereochemical outcome of the reactions.

For example, in the enzymatic synthesis of γ-hydroxy-α-amino acid derivatives, the stereochemistry of the aldol (B89426) adducts formed from the reaction of various aldehydes with pyruvate, catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), was determined by NMR analysis. acs.org This allowed for the confirmation of the configuration of the newly formed stereocenters, which is essential for understanding the enzyme's mechanism and its potential for asymmetric synthesis. acs.org The diastereomeric ratio of the products can also be accurately measured by NMR, providing further insight into the stereoselectivity of the enzymatic reaction. acs.org

Proteomic and Metabolomic Approaches in Pathway Analysis

Proteomics and metabolomics are "omics" technologies that provide a global view of the proteins and metabolites present in a biological system at a specific time. mdpi.comnih.gov These approaches are invaluable for understanding the complex metabolic networks involved in the degradation of aromatic compounds, including the pathways that funnel through this compound.

Metabolomic studies, often utilizing techniques like GC-MS and LC-MS, aim to identify and quantify the complete set of small-molecule metabolites in a cell or organism. researchgate.netresearchgate.net In the context of carbaryl (B1668338) catabolism by Burkholderia sp. C3, metabolomic analysis identified trans-2-hydroxybenzalpyruvate as a key metabolite. researchgate.net This identification was achieved by comparing the gas chromatography-mass spectrometry (GC-MS) data of the metabolite with an authentic standard. researchgate.net

Proteomic analysis, on the other hand, focuses on identifying the entire complement of proteins expressed by an organism under specific conditions. rsc.org This can reveal the enzymes involved in a particular metabolic pathway. For example, proteomic analysis of bacteria degrading polycyclic aromatic hydrocarbons (PAHs) can identify the expression of enzymes such as this compound aldolase, confirming its role in the degradation pathway. nih.govrsc.org The integration of proteomic and metabolomic data provides a comprehensive understanding of how microorganisms respond to and degrade environmental pollutants. mdpi.com

Functional Metagenomics in Environmental Samples

Functional metagenomics is a powerful culture-independent approach used to explore the functional potential of microbial communities in their natural environments. nih.gov This technique involves extracting and cloning DNA directly from an environmental sample, such as soil or water, and then screening the resulting library for specific functions, such as the ability to degrade a particular compound. biorxiv.org

This approach is particularly useful for discovering novel enzymes and metabolic pathways for the degradation of pollutants. nih.gov For instance, a metagenomic library from a PAH-contaminated site could be screened for clones that can transform a substrate upstream of this compound, or for clones that express a functional this compound aldolase. By identifying the genes responsible for these activities, researchers can gain insights into the diversity and distribution of degradation pathways in the environment. nih.govbiorxiv.org Functional metagenomics can also help to predict the biodegradation potential of a microbial community and identify key microbial players in the degradation process. nih.gov

An in-depth examination of the applications and synthetic utility of this compound and its associated biocatalysts reveals its significant role in modern organic synthesis and environmental science. This compound serves as a key intermediate in both the construction of complex organic molecules and the bio-engineered degradation of environmental pollutants.

Advanced Theoretical and Computational Studies of 2 Hydroxybenzalpyruvate Systems

Computational Design of Aldolase (B8822740) Enzymes

The creation of custom enzymes capable of catalyzing specific chemical reactions is a primary goal of computational protein design. For systems involving 2-hydroxybenzalpyruvate, the focus lies on its corresponding aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (also known as NahE or HBPA), which catalyzes the reversible cleavage of this compound into salicylaldehyde (B1680747) and pyruvate (B1213749). researchgate.netwikipedia.org

De novo computational design of aldolases, particularly for retro-aldol reactions, represents a significant challenge due to the multi-step nature of the catalytic mechanism. researchgate.net This mechanism typically involves the formation of a Schiff base intermediate with a lysine (B10760008) residue, followed by several proton transfer steps. nih.gov Computational strategies aim to build an active site within a stable protein scaffold that can stabilize the various transition states along the reaction coordinate.

The design process begins by defining a catalytic mechanism. For a class I aldolase like NahE, this is the enamine-based mechanism via a Schiff base. researchgate.netnih.gov Advanced algorithms are then used to search for optimal arrangements of catalytic residues within a protein scaffold to facilitate the reaction. nih.gov Key computational techniques include:

Active Site Construction: Using hashing algorithms to build active sites that accommodate multiple reaction intermediates and transition states. nih.govnih.gov

Catalytic Motif Design: Designing specific constellations of amino acids to perform the required chemical steps. For the retro-aldol reaction, this involves positioning a catalytic lysine for Schiff base formation and other residues (or structured water molecules) to act as general acids/bases for proton transfers. nih.govresearchgate.net

Energy Calculations: Evaluating the stability of the designed protein and its affinity for the transition state of the reaction using molecular mechanics force fields.

Studies on de novo retro-aldolase design have shown that out of numerous computationally designed proteins, a significant fraction can exhibit the desired catalytic activity. nih.govresearchgate.net Designs that incorporate an explicit water molecule to mediate proton transfer have demonstrated notable success, achieving rate accelerations of up to four orders of magnitude. nih.govnih.govresearchgate.net The high structural accuracy of these computational models has been validated by X-ray crystallography, where the solved structures of active designed enzymes were nearly identical to the initial computational models. nih.govnih.gov While these methods have not yet been reported to create a this compound aldolase from scratch, they provide the foundational principles for designing new aldolases or re-engineering existing ones with tailored specificities.

Table 1: Computational Strategies in Aldolase Design

Strategy Description Key Computational Tools/Methods Outcome/Goal
De Novo Design Creating a novel enzyme from first principles by building a custom active site within a known protein scaffold. Rosetta, Hashing algorithms for transition state modeling. nih.govnih.gov A new enzyme with desired retro-aldolase activity.
Active Site Remodeling Modifying the active site of an existing aldolase to alter its substrate specificity or enhance its activity. Molecular docking, QM/MM simulations, Molecular Dynamics. An engineered aldolase with improved performance for a non-natural substrate.
Mechanism-Based Design Focusing on stabilizing the transition state(s) of a specific, pre-defined chemical mechanism (e.g., Schiff base catalysis). Transition state analog docking, free energy calculations. nih.gov Highly active and specific biocatalysts.

Reaction Mechanism Predictions and Modeling

Understanding the precise reaction mechanism of this compound aldolase (NahE) at an atomic level is crucial for both fundamental science and rational enzyme engineering. Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become an indispensable tool for elucidating such complex enzymatic reactions. acs.orgacs.orgresearchgate.net

QM/MM simulations allow researchers to model the reaction chemistry with high accuracy (the QM region, which includes the substrate and key active site residues) while embedding it within the full, flexible protein environment (the MM region). acs.orgacs.orgrsc.org These simulations can map the entire free-energy landscape of the reaction, identifying intermediates, transition states, and the rate-limiting step. acs.orgresearchgate.net

For aldolases in the same superfamily as NahE, QM/MM studies have provided critical insights:

Identification of Key Residues: Modeling has confirmed the role of specific residues. For instance, in the related N-acetylneuraminic acid lyase, QM/MM modeling identified a tyrosine residue (Tyr137) as the crucial proton donor to the aldehyde substrate during C-C bond formation. nih.gov Mutagenic analysis of NahE suggests that Tyr155 and Asn157 play similarly important roles. osti.gov

Elucidation of the Rate-Limiting Step: In studies of designed retro-aldolases, QM/MM calculations have pinpointed the rate-limiting step, which was found to be either the C-C bond cleavage or the decomposition of an enamine intermediate, consistent with experimental kinetic data. acs.orgacs.org

Structural Snapshots as a Basis for Modeling: High-resolution crystal structures of NahE, capturing the enzyme in its apo form and bound to intermediates, provide essential starting points for mechanistic simulations. cnr.it These structures reveal the precise geometry of the active site, including the positions of the catalytic lysine, substrate, and structured water molecules that may participate in catalysis. osti.govcnr.it

Table 2: Mechanistic Insights from Computational Modeling of Aldolases

Mechanistic Feature Computational Method Finding
Schiff Base Formation QM/MM, Molecular Dynamics Confirms the nucleophilic attack of the catalytic lysine on the substrate's keto group as the initial step. rsc.org
C-C Bond Cleavage QM/MM Free Energy Calculations (e.g., PMF) Determines the energy barrier for the retro-aldol cleavage and identifies it as a potential rate-limiting step. acs.orgacs.org
Proton Transfer Network QM/MM, Crystallography Identifies specific amino acid residues (e.g., Tyrosine, Aspartate) or water molecules that act as proton donors/acceptors to facilitate the reaction. nih.govnih.govcnr.it
Substrate Binding & Specificity Molecular Docking, Mutagenesis Analysis Predicts how mutations in the active site affect substrate binding and catalytic efficiency. osti.gov

In Silico Pathway Reconstruction and Optimization

This compound is a key intermediate in the microbial degradation pathway of naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH) and environmental pollutant. ethz.chmdpi.com The computational reconstruction and analysis of such metabolic pathways—a core activity of systems biology—is essential for understanding and enhancing bioremediation processes. mdpi.com

In silico pathway reconstruction aims to build a comprehensive, functional metabolic network from genomic and other 'omics' data. A novel approach allows for the drafting of context-specific metabolic networks for entire microbial communities using metaproteomic and taxonomic data as primary guides. oup.comoup.com This is particularly valuable for environmental samples where many organisms are unculturable and their individual genomes are unknown.

The reconstruction process generally follows these steps:

Data Acquisition: Metaproteomic data identifies the proteins (enzymes) present in a microbial community under specific conditions (e.g., growing on naphthalene). oup.comresearchgate.net Taxonomic data assigns these proteins to the organisms present.

Network Scaffolding: A universal metabolic database (e.g., KEGG, Model SEED) provides a template of all known biochemical reactions. mdpi.comoup.com

Context-Specific Model Building: An algorithm maps the identified proteins to reactions in the database. An active metabolic network is then inferred, prioritizing reactions catalyzed by enzymes that were actually detected in the sample. oup.comoup.com

Gap Filling and Curation: The draft network is computationally refined to ensure it is a cohesive model capable of simulating metabolic functions, such as producing biomass from a given carbon source like naphthalene. oup.com

Once reconstructed, these metabolic models can be used for optimization. For example, by using computational tools like Flux Balance Analysis (FBA), researchers can predict the flow of metabolites through the pathway and identify potential bottlenecks that limit the rate of naphthalene degradation. mdpi.com Furthermore, platforms like OptReg can simulate the effect of gene up- or down-regulation to predict genetic engineering strategies that would optimize the pathway for more efficient bioremediation. mdpi.com This in silico approach allows for the rapid testing of numerous hypotheses, guiding targeted laboratory experiments to engineer microbes or consortia with enhanced degradative capabilities. nih.gov

Table 3: Computational Tools for Pathway Reconstruction and Optimization

Tool/Framework Application Function Reference
Model SEED Metabolic Network Reconstruction Provides an automated platform to build draft genome-scale metabolic models from annotated genomes. oup.com
KEGG (Kyoto Encyclopedia of Genes and Genomes) Database/Reference A comprehensive database of metabolic pathways and genes used as a scaffold for reconstruction. mdpi.comoup.com
Flux Balance Analysis (FBA) Pathway Analysis & Simulation A mathematical method to predict metabolic flux distributions in a network at steady state. mdpi.com
OptReg Pathway Optimization An in silico tool for predicting the effects of regulatory changes (gene knockouts, overexpression) on metabolic output. mdpi.com
PathPred Pathway Prediction A web-based server that predicts pathways for xenobiotic degradation or secondary metabolite synthesis. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Enzyme Activities and Substrates

A significant area of ongoing research is the exploration of the substrate specificity of enzymes in the 2-hydroxybenzalpyruvate pathway, particularly the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (also known as 2'-hydroxybenzalpyruvate aldolase (B8822740) or NahE). acs.orgresearchgate.netenzyme-database.org While its natural role is in the degradation of naphthalene (B1677914), studies have shown that this enzyme can accept a wide array of substrates. nih.govasm.org

Future investigations are likely to focus on:

Screening for Novel Aldehyde Substrates: Research has demonstrated that the hydratase-aldolase from Escherichia coli JM109(pRE701) can catalyze aldol (B89426) condensations with various aromatic and some nonaromatic aldehydes. nih.govasm.org A systematic exploration of a broader range of aldehydes, including those with different substituents and heterocyclic structures, could uncover novel enzymatic reactions and lead to the synthesis of new chemical entities. For instance, the enzyme has been shown to accept substrates like 2-thiophenecarboxaldehyde, cyclohexanecarboxaldehyde, and crotonaldehyde. nih.govasm.org

Investigating Halogenated and Fluorinated Substrates: The trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (RnoE) from Rhodococcus opacus has been shown to catalyze the formation of α,β-unsaturated ketones from various halogenated benzaldehydes, including 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde. tandfonline.comtandfonline.com Notably, it can also utilize fluorinated benzaldehydes, a reaction not previously reported for this class of enzymes. tandfonline.comtandfonline.com Further research into the enzymatic conversion of such compounds is crucial for potential applications in the synthesis of specialized chemicals.

Enzyme Engineering for Tailored Activity: Site-directed mutagenesis and directed evolution techniques can be employed to alter the active site of the aldolase, potentially enhancing its activity towards non-natural substrates or even inducing novel catalytic functions. researchgate.netnih.gov This could expand its synthetic utility beyond what is currently possible with the wild-type enzymes. acs.org

Table 1: Examples of Non-Natural Aldehyde Substrates for trans-o-Hydroxybenzylidenepyruvate Hydratase-Aldolase
Aldehyde SubstrateEnzyme SourceProduct TypeReference
BenzaldehydeEscherichia coli JM109(pRE701)Benzylidenepyruvate nih.govasm.org
3-HydroxybenzaldehydeEscherichia coli JM109(pRE701)trans-m-hydroxybenzylidenepyruvate nih.gov
4-HydroxybenzaldehydeEscherichia coli JM109(pRE701)trans-p-hydroxybenzylidenepyruvate nih.gov
2-ChlorobenzaldehydeRhodococcus opacus CIR2o-chlorobenzylidenepyruvate tandfonline.comtandfonline.com
3-ChlorobenzaldehydeRhodococcus opacus CIR2m-chlorobenzylidenepyruvate tandfonline.comtandfonline.com
4-ChlorobenzaldehydeRhodococcus opacus CIR2p-chlorobenzylidenepyruvate tandfonline.comtandfonline.com
2-Fluoro-3-(Trifluoromethyl)benzaldehydeRhodococcus opacus CIR22-fluoro-3-(Trifluoromethyl)benzylidenepyruvate tandfonline.comtandfonline.com
CyclohexanecarboxaldehydeEscherichia coli JM109(pRE701)Substituted 2-ketobut-3-enoate nih.govasm.org
CrotonaldehydeEscherichia coli JM109(pRE701)Substituted 2-ketobut-3-enoate nih.govasm.org

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the regulation and function of the this compound pathway, the integration of multiple "omics" datasets is a powerful and emerging approach. nih.govmdpi.combiorxiv.orgfrontiersin.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the metabolic network.

Future research in this area will likely involve:

Proteomic and Metabolomic Profiling: Mass spectrometry-based proteomics and metabolomics can identify and quantify the proteins and metabolites involved in the pathway under different conditions. nih.govmdpi.combiorxiv.orgnih.gov This can reveal how the expression of enzymes and the concentration of intermediates like this compound change in response to environmental stimuli or genetic modifications.

Systems Biology Approaches: By integrating multi-omics data into systems biology models, researchers can better understand the complex regulatory networks that control the flow of metabolites through the pathway. nih.govmdpi.com This can help in identifying bottlenecks and key regulatory points that can be targeted for metabolic engineering.

Elucidating Novel Regulatory Mechanisms: The integration of different omics data can uncover previously unknown regulatory mechanisms, such as post-translational modifications of enzymes or the role of small non-coding RNAs in controlling gene expression within the pathway.

Development of Advanced Bioremediation Strategies

The natural role of the this compound pathway in the degradation of polycyclic aromatic hydrocarbons (PAHs) makes it a prime target for the development of advanced bioremediation strategies. pjoes.comoup.comnih.gov PAHs are persistent environmental pollutants, and microbial degradation is a key mechanism for their removal. oup.commdpi.com

Future research directions include:

Engineering Microorganisms for Enhanced Degradation: Genetically engineering bacteria to overexpress key enzymes of the pathway, such as the initial dioxygenases and the this compound aldolase, could significantly enhance their ability to degrade PAHs. pjoes.com

Consortium-Based Bioremediation: Developing microbial consortia where different species work synergistically to break down complex mixtures of pollutants is a promising strategy. pjoes.com Some organisms may be more efficient at the initial breakdown of PAHs, while others may be better at metabolizing the resulting intermediates like this compound.

In Situ Bioremediation Technologies: A critical factor in successful bioremediation is understanding the transport of microorganisms and nutrients in contaminated environments. mit.edu Future research will focus on developing effective delivery systems for engineered microbes and optimizing environmental conditions to support their growth and degradative activity in soil and water.

Expanding the Synthetic Scope of this compound-Related Biocatalysts

The enzymes of the this compound pathway, particularly the hydratase-aldolase, are valuable biocatalysts for organic synthesis due to their ability to form carbon-carbon bonds under mild conditions. nih.govasm.orgtandfonline.com

Emerging research in this area includes:

Chemoenzymatic Synthesis: Combining enzymatic reactions with traditional chemical synthesis can create efficient pathways to complex molecules. For example, the aldolase NahE has been used in the chemoenzymatic synthesis of substituted quinolines. researchgate.netresearchgate.net

Production of α,β-Unsaturated Ketones: The reverse reaction of the aldolase, which condenses aldehydes with pyruvate (B1213749), can be harnessed to produce a variety of α,β-unsaturated ketones. tandfonline.comtandfonline.com These are valuable building blocks in organic chemistry.

Novel Biocatalytic Cascades: Designing multi-enzyme cascades where the product of one reaction is the substrate for the next can lead to the efficient one-pot synthesis of valuable chemicals. This could involve combining the this compound aldolase with other enzymes to create novel synthetic pathways.

Table 2: Kinetic Parameters of Hydratase-Aldolases from Different Bacterial Strains
EnzymeBacterial StrainSubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Reference
trans-2′-carboxybenzalpyruvate hydratase-aldolaseNocardioides sp. strain KP7trans-2′-carboxybenzalpyruvate5013N/A nih.govasm.org
tHBPA hydratase-aldolase (RnoE)Rhodococcus opacustrans-o-hydroxybenzylidenepyruvateN/A0.2412.2 tandfonline.comtandfonline.com
tHBPA hydratase-aldolase (PahE)Pseudomonas aeruginosa Pak1trans-o-hydroxybenzylidenepyruvateN/A0.036.0 tandfonline.comtandfonline.com
tHBPA hydratase-aldolase ASphingomonas paucimobilis TA-2trans-o-hydroxybenzylidenepyruvate9N/AN/A tandfonline.comtandfonline.com
tHBPA hydratase-aldolase BSphingomonas paucimobilis TA-2trans-o-hydroxybenzylidenepyruvate3N/AN/A tandfonline.comtandfonline.com

Structural Biology and Mechanistic Insights via Advanced Crystallography

A deep understanding of the three-dimensional structure of the enzymes in the this compound pathway is fundamental to elucidating their catalytic mechanisms and for rational enzyme engineering. acs.orgnih.gov Advanced crystallographic techniques are pivotal in this endeavor.

Future research will likely focus on:

High-Resolution Crystal Structures: Obtaining high-resolution crystal structures of the aldolase and other enzymes in the pathway, both in their apo forms and in complex with substrates, inhibitors, or reaction intermediates, will provide detailed snapshots of the catalytic cycle. nih.gov

Time-Resolved Crystallography: This advanced technique can capture enzymatic reactions in real-time, providing a dynamic view of the structural changes that occur during catalysis. This would be invaluable for understanding the mechanism of the hydratase-aldolase.

Cryo-Electron Microscopy (Cryo-EM): For large enzyme complexes or those that are difficult to crystallize, cryo-EM is emerging as a powerful alternative for structure determination.

Computational Modeling and Simulation: Combining structural data with computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide a deeper understanding of enzyme dynamics and the energetics of the catalytic reaction. nih.gov

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of 2-Hydroxybenzalpyruvate in microbial metabolism?

  • Methodological Answer : this compound is a key intermediate in the naphthalene degradation pathway. It is cleaved by the enzyme this compound aldolase (E) into salicylaldehyde and pyruvate, facilitating the breakdown of aromatic hydrocarbons. Researchers can confirm its role via in vitro enzymatic assays using purified substrates, coupled with HPLC or GC-MS to detect reaction products .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves chemical derivatization of salicylaldehyde or enzymatic oxidation of precursor compounds. Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry (ESI-MS) for molecular weight validation. Detailed protocols should align with reproducibility standards, including batch-specific Certificates of Analysis (COA) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : While specific hazard data for this compound is limited, general protocols for handling reactive intermediates apply:

  • Use PPE (gloves, lab coats, safety goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers under inert conditions (N₂ atmosphere).
  • Follow spill management guidelines using absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the kinetic parameters of this compound aldolase?

  • Methodological Answer :

  • Substrate Variation : Measure initial reaction rates at varying substrate concentrations (0.1–10 mM) to determine KmK_m and VmaxV_{max} using Michaelis-Menten kinetics.
  • Inhibitor Studies : Test competitive/non-competitive inhibitors (e.g., substrate analogs) to elucidate regulatory mechanisms.
  • pH/Temperature Dependence : Assess enzyme activity across pH (5.0–9.0) and temperature (20–50°C) gradients to identify optimal conditions.
  • Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to ensure reliability .

Q. How can researchers resolve contradictions in reported enzymatic activity across studies?

  • Methodological Answer :

  • Comparative Analysis : Re-examine experimental conditions (e.g., buffer composition, enzyme purity) that may affect activity.
  • Replication Studies : Reproduce prior protocols with strict adherence to reported parameters.
  • Meta-Analysis : Systematically review literature (using PRISMA guidelines) to identify trends or methodological biases. Highlight discrepancies in assay methods (e.g., colorimetric vs. chromatographic detection) .

Q. What analytical techniques are effective for detecting intermediates in the naphthalene degradation pathway?

  • Methodological Answer :

  • LC-MS/MS : Quantifies this compound and its metabolites with high sensitivity (LOD ≤ 1 ng/mL).
  • Isotopic Labeling : Use ¹³C-labeled substrates to track metabolic flux via NMR or isotope-ratio MS.
  • Enzyme-Specific Probes : Fluorescent probes (e.g., dansyl derivatives) can monitor real-time enzymatic cleavage .

Q. How can computational modeling enhance studies on this compound stability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways under varying pH and temperature.
  • Quantum Mechanics (QM) : Calculate bond dissociation energies to identify labile functional groups.
  • Integration with Experimental Data : Validate models using experimental stability assays (e.g., accelerated aging studies) .

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